Mciep-mac

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MCIEP-MAC, also known as Methylcyclohexane Ethyl Propionate-Mediated Aqueous Two-Phase System, is a novel and effective synthesis method that has gained popularity in the field of biochemical research. The unique properties of MCIEP-MAC have made it an attractive option for the separation and purification of biomolecules. In

Mécanisme D'action

The mechanism of action of MCIEP-MAC is based on the partitioning of biomolecules between the two phases of the system. The water-soluble biomolecules partition into the aqueous phase, while the water-insoluble biomolecules partition into the organic phase. The partitioning is dependent on the physicochemical properties of the biomolecules such as size, charge, and hydrophobicity. The partitioning can be controlled by adjusting the composition of the system, such as the concentration of the polymer and the organic solvent.

Effets Biochimiques Et Physiologiques

MCIEP-MAC has been shown to have minimal biochemical and physiological effects on biomolecules. The system is non-toxic and non-denaturing, and does not affect the biological activity of the biomolecules. The system has also been shown to be compatible with a wide range of buffer systems and pH values.

Avantages Et Limitations Des Expériences En Laboratoire

MCIEP-MAC has several advantages for lab experiments. The system is easy to prepare and use, and does not require specialized equipment. The system is also highly selective and efficient for the separation and purification of biomolecules. However, MCIEP-MAC has some limitations, such as the need for optimization of the composition of the system for each biomolecule, and the difficulty in scaling up the system for industrial applications.

Orientations Futures

MCIEP-MAC has several potential future directions in scientific research. One future direction is the development of novel polymers and organic solvents to improve the selectivity and efficiency of the system. Another future direction is the application of MCIEP-MAC in the separation and purification of complex mixtures such as plant extracts and natural products. MCIEP-MAC also has potential applications in the development of new biopharmaceuticals and drug delivery systems.

Conclusion:

In conclusion, MCIEP-MAC is a novel and effective synthesis method that has gained popularity in the field of biochemical research. The system has several advantages for the separation and purification of biomolecules, and has minimal biochemical and physiological effects on the biomolecules. MCIEP-MAC has several potential future directions in scientific research, and is a promising tool for the development of new biopharmaceuticals and drug delivery systems.

Méthodes De Synthèse

MCIEP-MAC is a two-phase system that is composed of a water-soluble polymer and a water-immiscible organic solvent. The system is prepared by mixing a polymer such as polyethylene glycol (PEG) with an organic solvent such as methylcyclohexane ethyl propionate (MAC). The mixture is then stirred vigorously to form a homogeneous solution. When the solution is allowed to stand, it separates into two distinct phases, an upper organic phase and a lower aqueous phase.

Applications De Recherche Scientifique

MCIEP-MAC has been widely used in scientific research for the separation and purification of biomolecules such as proteins, enzymes, and DNA. The unique properties of MCIEP-MAC make it an attractive option for the isolation of biomolecules from complex mixtures such as cell lysates and fermentation broths. MCIEP-MAC has also been used in the purification of biopharmaceuticals such as monoclonal antibodies and recombinant proteins.

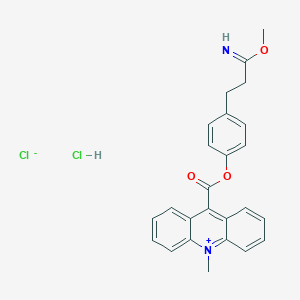

Propriétés

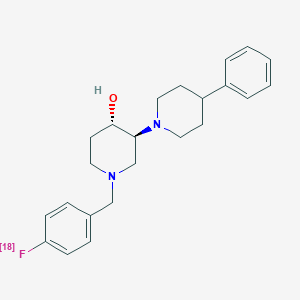

Numéro CAS |

140210-82-8 |

|---|---|

Nom du produit |

Mciep-mac |

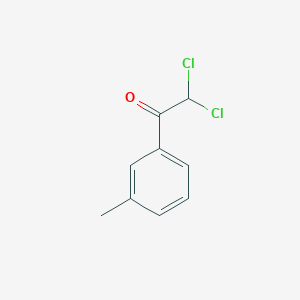

Formule moléculaire |

C25H24Cl2N2O3 |

Poids moléculaire |

471.4 g/mol |

Nom IUPAC |

[4-(3-imino-3-methoxypropyl)phenyl] 10-methylacridin-10-ium-9-carboxylate;chloride;hydrochloride |

InChI |

InChI=1S/C25H23N2O3.2ClH/c1-27-21-9-5-3-7-19(21)24(20-8-4-6-10-22(20)27)25(28)30-18-14-11-17(12-15-18)13-16-23(26)29-2;;/h3-12,14-15,26H,13,16H2,1-2H3;2*1H/q+1;;/p-1 |

Clé InChI |

NNVQSCUJOHFWSF-UHFFFAOYSA-M |

SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=N)OC.Cl.[Cl-] |

SMILES canonique |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=N)OC.Cl.[Cl-] |

Synonymes |

4-(2-methoxycarbonimidoylethyl)phenyl 10-methyacridinium-9-carboxylate MCIEP-MAC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)